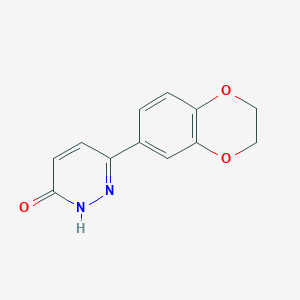

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol

Description

Chemical Identity:

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol (CAS: 54558-06-4) is a heterocyclic compound with the molecular formula C₁₂H₁₀N₂O₃ and a molecular weight of 230.22 g/mol . Its structure combines a pyridazin-3-ol core with a 2,3-dihydro-1,4-benzodioxin moiety at the 6-position, conferring unique electronic and steric properties.

Synthesis and Characterization: The compound is synthesized via straightforward methods with high yields, as validated by spectral data (IR, ¹H-NMR, and EI-MS) . While its antibacterial activity against S. aureus and P.

Properties

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-12-4-2-9(13-14-12)8-1-3-10-11(7-8)17-6-5-16-10/h1-4,7H,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBVWGIDZFYWLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NNC(=O)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54558-06-4 | |

| Record name | 6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate pyridazinone derivatives under controlled conditions. The reaction is often carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) with the use of bases like lithium hydride (LiH) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, CrO3

Reducing agents: NaBH4, LiAlH4

Bases: LiH, NaOH

Solvents: DMF, dichloromethane (DCM)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that 6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol exhibits several biological activities that make it a candidate for further investigation in therapeutic areas:

- Anticancer Activity: The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies suggest that structural modifications can enhance its antiproliferative properties.

- Phosphodiesterase Inhibition: It has shown potential as an inhibitor of phosphodiesterase 4 (PDE4), which is crucial in inflammatory pathways. This inhibition may lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD).

- Anticonvulsant Properties: Preliminary studies indicate that derivatives of this compound may possess anticonvulsant activity, providing a basis for further research into its neurological effects.

Anticancer Activity

A comparative analysis of various derivatives of this compound revealed significant cytotoxic effects against multiple cancer cell lines. The presence of electron-withdrawing groups on the aromatic rings was found to enhance activity compared to standard treatments like doxorubicin.

PDE4 Inhibition

In vitro studies demonstrated that this compound effectively inhibits PDE4. This finding supports its potential use in treating inflammatory diseases. The mechanism involves the modulation of cyclic nucleotide levels, which are critical in cellular signaling pathways associated with inflammation.

Anticonvulsant Activity

In electroshock seizure tests, analogs of this compound exhibited protective effects against seizures. This suggests that structural modifications can significantly enhance anticonvulsant properties.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation, thereby affecting its function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

6-(1,3-Benzodioxol-5-yl)pyridazin-3-ol

- Structure : Replaces the 2,3-dihydro-1,4-benzodioxin group with a fully aromatic 1,3-benzodioxole ring.

- Molecular Formula : C₁₁H₈N₂O₃ (MW: 216.20 g/mol) .

- Key Differences :

- The absence of a saturated dioxane ring in the benzodioxole group reduces steric hindrance.

- Increased aromaticity may alter electron distribution, affecting solubility and reactivity.

6-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl) Derivatives

- Example: 6-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)-2-hydroxy-4-methylnicotinonitrile (CAS: 925006-83-3) .

- Structural Variation : Substitution at the 7-position of the benzodioxin ring instead of the 6-position.

- Impact : Positional isomerism can significantly influence binding affinity in biological systems due to altered spatial orientation.

Flavones and Coumarins with 1,4-Dioxane Rings

Physicochemical and Pharmacological Properties

Structure-Activity Relationship (SAR) Insights

Dihydrobenzodioxin vs. Benzodioxole : Saturation in the dihydrobenzodioxin ring may reduce metabolic instability compared to fully aromatic systems .

Substituent Effects : Antihepatotoxic activity in dioxane-containing flavones correlates with hydroxy methyl groups at specific positions , suggesting that analogous modifications in the target compound (e.g., methyl or hydroxyalkyl substituents) could enhance bioactivity.

Biological Activity

The compound 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol is a member of the pyridazine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 228.25 g/mol

- CAS Number : 1183060-41-4

- Structure : The compound features a pyridazinone core substituted with a benzodioxin moiety, which is believed to enhance its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

-

Anticancer Activity :

- The compound has been tested against various cancer cell lines and exhibited promising results. It was found to inhibit the growth of several cancer types by inducing apoptosis and inhibiting cell proliferation.

- Notably, it showed significant activity against breast cancer cells with IC values in the low micromolar range .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Neuroprotective Effects :

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- VEGFR Inhibition : The compound has been identified as a VEGFR-2 inhibitor, which is crucial for angiogenesis in tumors .

- Cell Cycle Regulation : It may interfere with cell cycle progression by targeting cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of pyridazine derivatives included this compound. The compound was tested on multiple cancer cell lines at the National Cancer Institute (NCI). Results indicated significant cytotoxicity with an IC value of approximately 10 μM against breast cancer cells.

Case Study 2: Antimicrobial Activity

In a comparative study of antimicrobial agents, this compound was tested against resistant strains of Staphylococcus aureus. The results demonstrated effective inhibition at concentrations as low as 0.5 μg/mL, highlighting its potential as an alternative treatment for antibiotic-resistant infections.

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Bioactivity of Structural Analogs

Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Introduce substituents (e.g., -CF₃, -SCH₂Ph) to the pyridazine or benzodioxin rings and compare activities .

- Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors (e.g., pyridazin-3-ol -OH group) using QSAR models .

- Metabolic Stability Studies : Assess half-life in liver microsomes to link structural features (e.g., electron-withdrawing groups) to bioavailability .

Advanced: How is the mechanism of action studied for benzodioxin-containing compounds?

- Target Identification : Pull-down assays with biotinylated probes isolate binding proteins (e.g., glycosylceramide synthase in glycosphingolipid inhibition) .

- Kinetic Studies : Measure enzyme inhibition constants (Ki) via Lineweaver-Burk plots .

- Genetic Knockdowns : CRISPR/Cas9 silencing of putative targets (e.g., Pseudomonas aeruginosa OprH protein) validates specificity .

Advanced: What role do intermediates like N-(2,3-dihydrobenzodioxin-6-yl)acetamide derivatives play in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.